Fidarestat

Übersicht

Beschreibung

Fidarestat ist ein potenter Aldose-Reduktase-Inhibitor, der zur Behandlung der diabetischen Neuropathie untersucht wurde. Es ist bekannt für seine Fähigkeit, das Enzym Aldose-Reduktase zu hemmen, das eine bedeutende Rolle im Polyol-Weg spielt. Dieser Weg ist an der Entwicklung verschiedener diabetischer Komplikationen beteiligt, darunter Neuropathie, Retinopathie und Nephropathie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fidarestat kann aus Fluorphenol und Maleimid als Ausgangsmaterialien synthetisiert werden. Die Synthese umfasst eine Additionsreaktion, gefolgt von Cyclisierung und anderen Schritten zur Bildung des Endprodukts . Die Reaktionsbedingungen sind typischerweise mild und vermeiden die Verwendung hochtoxischer Reagenzien wie Natriumcyanid und stark korrosiver Reagenzien wie Trifluoressigsäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so konzipiert, dass er skalierbar und kostengünstig ist, wodurch er sich für die großtechnische Produktion eignet. Der Einsatz fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Qualität und Konsistenz des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Photolyse. Es ist unter photolytischen und thermischen Bedingungen stabil, zerfällt jedoch unter hydrolytischen (basischen, sauren und neutralen) und oxidativen Stressbedingungen deutlich .

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure, basische und neutrale Bedingungen

Oxidation: Oxidationsmittel wie Wasserstoffperoxid

Photolyse: Lichteinwirkung

Hauptsächlich gebildete Produkte

Die Abbauprodukte von this compound unter diesen Bedingungen wurden mit Hilfe der Flüssigkeitschromatographie-Quadrupol-Flugzeit-Tandem-Massenspektrometrie (LC-QTOF-MS-MS) charakterisiert. Insgesamt wurden fünf neue Abbauprodukte identifiziert und charakterisiert .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung diabetischer Komplikationen untersucht. Es hat vielversprechend gezeigt, den oxidativen Stress in der Netzhaut und die Überexpression des vaskulären endothelialen Wachstumsfaktors zu reduzieren und so die Retinopathie zu verhindern . Zusätzlich wurde this compound auf seine Fähigkeit untersucht, die Nervenleitung zu verbessern und subjektive Symptome der diabetischen Neuropathie wie Taubheitsgefühl und spontane Schmerzen zu lindern .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Aldose-Reduktase, das am Polyol-Weg beteiligt ist. Durch Blockieren dieses Enzyms verhindert this compound die Anhäufung von Sorbitol in den Geweben, reduziert den osmotischen Stress und verhindert Zellschäden. Dieser Mechanismus ist besonders vorteilhaft bei Diabetikern, da er dazu beiträgt, das Fortschreiten der Neuropathie und anderer Komplikationen zu mildern .

Analyse Chemischer Reaktionen

Types of Reactions

Fidarestat undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. It is stable under photolytic and thermal conditions but degrades significantly under hydrolytic (basic, acidic, and neutral) and oxidative stress conditions .

Common Reagents and Conditions

Hydrolysis: Acidic, basic, and neutral conditions

Oxidation: Oxidizing agents such as hydrogen peroxide

Photolysis: Exposure to light

Major Products Formed

The degradation products of this compound under these conditions have been characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS-MS). A total of five new degradation products were identified and characterized .

Wissenschaftliche Forschungsanwendungen

Diabetic Complications

1.1. Diabetic Neuropathy

Fidarestat has been primarily studied for its efficacy in treating diabetic neuropathy, a common complication of diabetes characterized by nerve damage. A pivotal study involving 279 patients demonstrated that this compound treatment significantly improved various electrophysiological measures of nerve function compared to a placebo group. Notably, five out of eight measures showed significant improvement, including median nerve conduction velocity and sensory nerve conduction velocity, alongside subjective symptom relief such as numbness and pain .

Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy

| Measure | This compound Group Improvement | Placebo Group Improvement |

|---|---|---|

| Median Nerve Conduction Velocity | Significant | No Improvement |

| Tibial Motor Nerve Conduction | Significant | No Improvement |

| Subjective Symptoms | Significant | No Improvement |

1.2. Diabetic Cataracts and Retinopathy

This compound has also shown promise in preventing diabetic cataract formation and mitigating early retinal changes in diabetic models. In studies with streptozotocin-induced diabetic rats, this compound treatment resulted in a significant reduction in apoptotic cell markers and oxidative stress indicators, suggesting its potential to protect against diabetes-induced ocular complications .

Oncology Applications

2.1. Enhancing Chemotherapy Efficacy

Recent research indicates that this compound may enhance the sensitivity of colorectal cancer cells to doxorubicin, a commonly used chemotherapeutic agent. Studies have shown that this compound not only inhibits cancer cell growth but also increases doxorubicin's cytotoxic effects by reducing the expression of drug resistance proteins such as MDR1 and MRP1 . This dual action suggests that this compound could serve as an effective adjuvant therapy in cancer treatment.

Table 2: Effects of this compound on Doxorubicin Sensitivity

| Parameter | Control (Doxorubicin Only) | This compound + Doxorubicin |

|---|---|---|

| Cell Viability | High | Low |

| MDR1 Expression | High | Reduced |

| Cardiotoxicity | Present | Reduced |

Cardiovascular Protection

This compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity. In vitro studies revealed that this compound mitigated oxidative stress and inflammatory responses in human umbilical vein endothelial cells exposed to doxorubicin. This suggests its potential utility in protecting cardiovascular health during chemotherapy .

Wirkmechanismus

Fidarestat exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway. By blocking this enzyme, this compound prevents the accumulation of sorbitol in tissues, reducing osmotic stress and preventing cellular damage. This mechanism is particularly beneficial in diabetic patients, as it helps to mitigate the progression of neuropathy and other complications .

Vergleich Mit ähnlichen Verbindungen

Fidarestat wird mit anderen Aldose-Reduktase-Inhibitoren wie Epalrestat und Ranirestat verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, zeichnet sich this compound durch seine höhere Potenz und längere Wirkdauer aus . Darüber hinaus hat this compound im Vergleich zu seinen Stereoisomeren eine bessere Bindungsaffinität zur Aldose-Reduktase gezeigt, was es zu einem effektiveren Inhibitor macht .

Ähnliche Verbindungen

- Epalrestat

- Ranirestat

- Zopolrestat

Die einzigartigen strukturellen Eigenschaften und die überlegene Bindungsaffinität von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung diabetischer Komplikationen.

Biologische Aktivität

Fidarestat, also known as SNK-860, is a potent aldose reductase (AR) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of diabetic complications and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

1. Aldose Reductase Inhibition

this compound's primary mechanism is the inhibition of aldose reductase, an enzyme that converts glucose to sorbitol via the polyol pathway. This process is crucial in diabetic neuropathy and retinopathy, where elevated sorbitol levels contribute to cellular damage due to osmotic and oxidative stress .

2. Regulation of Oxidative Stress

this compound has been shown to enhance mitochondrial biogenesis and reduce oxidative stress by upregulating the Nrf2/HO-1 pathway. In colorectal cancer (CRC) cells, this compound increases the expression and activity of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . This action helps mitigate oxidative damage and supports cell survival under stress conditions.

3. Protection Against Chemotherapy-Induced Damage

In studies involving doxorubicin (Dox)-induced cytotoxicity in human umbilical vein endothelial cells (HUVECs), this compound demonstrated protective effects by preventing oxidative stress and inflammatory responses. It inhibited the activation of NF-κB and reduced the expression of inflammatory cytokines, thus preserving endothelial function during chemotherapy .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for diabetic neuropathy. A multicenter, double-blind, placebo-controlled study highlighted its efficacy in improving nerve conduction velocities and alleviating symptoms associated with diabetic peripheral neuropathy. Patients receiving this compound showed significant improvements compared to those on placebo, with a notable enhancement in both motor and sensory nerve functions .

Table 1: Summary of Key Studies on this compound

Case Studies

Case Study 1: Diabetic Neuropathy Treatment

In a clinical trial involving patients with diabetic neuropathy, this compound was administered at a daily dose of 150 mg over 52 weeks. The results indicated significant improvements in both subjective symptom relief and objective measures of nerve function compared to placebo controls .

Case Study 2: Cancer Treatment

A study on this compound's effects on colorectal cancer demonstrated that treatment with this compound led to increased levels of Nrf2 and HO-1 in xenograft models, suggesting enhanced antioxidant capacity and reduced tumor growth through mitochondrial biogenesis .

Eigenschaften

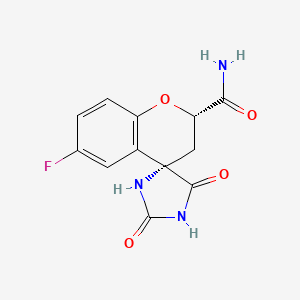

IUPAC Name |

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPEIZFCHNLKK-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046654 | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136087-85-9 | |

| Record name | Fidarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fidarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fidarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIDARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.